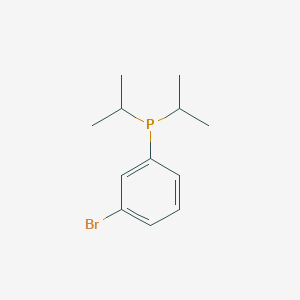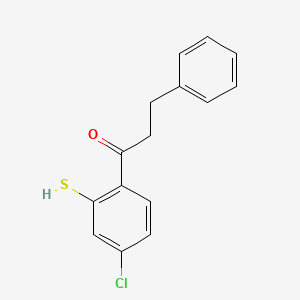
(3-Bromophenyl)di(propan-2-yl)phosphane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Bromophenyl)di(propan-2-yl)phosphane is a tertiary phosphine compound characterized by the presence of a bromine atom on the phenyl ring and two isopropyl groups attached to the phosphorus atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromophenyl)di(propan-2-yl)phosphane typically involves the reaction of a halogenophosphine with an organometallic reagent. One common method is the interaction of Grignard reagents with corresponding chlorophosphines. For example, the reaction of 3-bromophenylmagnesium bromide with di(propan-2-yl)chlorophosphine can yield this compound .
Industrial Production Methods
Industrial production of tertiary phosphines like this compound often involves large-scale reactions using similar synthetic routes. The process typically includes the use of Grignard reagents or other organometallic compounds, followed by purification steps such as distillation or crystallization to obtain the pure product .
Análisis De Reacciones Químicas
Types of Reactions
(3-Bromophenyl)di(propan-2-yl)phosphane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: The bromine atom on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Coordination: The phosphorus atom can coordinate with transition metals to form metal-phosphine complexes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Reagents such as sodium alkoxides or amines can be used for nucleophilic substitution.
Coordination: Transition metals like palladium, platinum, and rhodium are often used to form metal-phosphine complexes.
Major Products
Phosphine Oxides: Formed through oxidation reactions.
Substituted Phenyl Derivatives: Formed through nucleophilic substitution.
Metal-Phosphine Complexes: Formed through coordination with transition metals.
Aplicaciones Científicas De Investigación
(3-Bromophenyl)di(propan-2-yl)phosphane has several applications in scientific research:
Catalysis: It is used as a ligand in transition metal-catalyzed reactions, such as cross-coupling reactions and hydrogenation.
Organic Synthesis: The compound is employed in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals.
Material Science: It is used in the preparation of luminescent materials and other advanced materials.
Mecanismo De Acción
The mechanism by which (3-Bromophenyl)di(propan-2-yl)phosphane exerts its effects is primarily through its role as a ligand in coordination chemistry. The phosphorus atom can donate electron density to transition metals, facilitating various catalytic processes. The bromine atom on the phenyl ring can also participate in further chemical modifications, enhancing the compound’s versatility in synthesis .
Comparación Con Compuestos Similares
Similar Compounds
Triphenylphosphine: A widely used tertiary phosphine with three phenyl groups attached to the phosphorus atom.
Diisopropylphenylphosphine: Similar to (3-Bromophenyl)di(propan-2-yl)phosphane but without the bromine atom.
Tris(2-methoxyphenyl)phosphine: A tertiary phosphine with methoxy groups on the phenyl rings.
Uniqueness
This compound is unique due to the presence of the bromine atom on the phenyl ring, which allows for further functionalization through substitution reactions. Additionally, the isopropyl groups attached to the phosphorus atom provide steric hindrance, influencing the compound’s reactivity and coordination properties .
Propiedades
Número CAS |
651330-02-8 |
|---|---|
Fórmula molecular |
C12H18BrP |
Peso molecular |
273.15 g/mol |
Nombre IUPAC |
(3-bromophenyl)-di(propan-2-yl)phosphane |
InChI |
InChI=1S/C12H18BrP/c1-9(2)14(10(3)4)12-7-5-6-11(13)8-12/h5-10H,1-4H3 |
Clave InChI |
DTDBNXJWBHYYCB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)P(C1=CC(=CC=C1)Br)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[Butyl(2,2,2-trifluoroethyl)amino]-2-(trifluoromethyl)benzonitrile](/img/structure/B12523069.png)


![Endo-3-(4-methylbenzoyl)bi-cyclo[2.2.1]heptane-exo-2-carboxylic acid, methyl ester](/img/structure/B12523088.png)
![2-ethyl-N-(4-{2-[4-(2-{4-[(2-ethyl-6-methylphenyl)(phenyl)amino]phenyl}ethenyl)phenyl]ethenyl}phenyl)-6-methyl-N-phenylaniline](/img/structure/B12523092.png)
![4-(7-Methyl-3-oxo-3,7-dihydroimidazo[1,2-a]pyrazin-2-yl)benzonitrile](/img/structure/B12523097.png)
![3-Bromo-6H-benzo[c]chromen-6-one](/img/structure/B12523105.png)

![Cyclopentanone, 2,5-bis[(3,4,5-trihydroxyphenyl)methylene]-, (2E,5E)-](/img/structure/B12523113.png)
![N'-[4-(Benzyloxy)phenyl]-4-methoxybenzene-1-carboximidamide](/img/structure/B12523121.png)
![4-{2-[4-(Trifluoromethyl)phenyl]ethenyl}pyridine](/img/structure/B12523125.png)
![3-(4-Fluorophenyl)-2-[4-(methanesulfonyl)phenyl]-4H-pyran-4-one](/img/structure/B12523133.png)
